REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[F:9].[OH-:10].[Na+].[K].[OH2:13]>N1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:13])=[O:10])=[CH:4][C:3]=1[F:9] |f:1.2,^1:11|
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C)F
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
52.7 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
WASH
|
Details
|
The celite was washed with hot water
|
Type
|
EXTRACTION
|
Details
|
HCl and extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=O)O)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |